Product packaging for alpha-Synuclein(Cat. No.:)

alpha-Synuclein

Número de catálogo: B15492655
Peso molecular: 1430.6 g/mol
Clave InChI: BLNGPBLOXXYPMY-ARWHJJERSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Alpha-Synuclein is a 14 kDa presynaptic protein encoded by the SNCA gene, characterized by its intrinsically disordered structure in physiological conditions . It plays roles in synaptic vesicle trafficking, neurotransmitter release, and neuronal plasticity . However, its pathological aggregation into fibrils is a hallmark of synucleinopathies, including Parkinson’s disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA) . Mutations in SNCA (e.g., A53T, E46K) and gene multiplication events are linked to familial PD, underscoring its central role in neurodegeneration . Post-translational modifications, such as phosphorylation at Ser129, enhance its aggregation propensity and are prevalent in Lewy bodies . Environmental factors like the herbicide paraquat exacerbate this compound upregulation and fibril formation in vivo, suggesting gene-environment interactions in disease pathogenesis .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H103N17O23 B15492655 alpha-Synuclein

Propiedades

Fórmula molecular

C60H103N17O23

Peso molecular

1430.6 g/mol

Nombre IUPAC

(4S)-4-amino-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C60H103N17O23/c1-23(2)41(72-52(91)34(19-36(63)82)69-59(98)47(30(13)79)76-57(96)44(26(7)8)73-51(90)33(16-17-35(62)81)68-50(89)32(61)15-18-40(86)87)53(92)65-20-37(83)64-21-38(84)67-28(11)49(88)71-43(25(5)6)56(95)74-45(27(9)10)58(97)75-46(29(12)78)54(93)66-22-39(85)70-42(24(3)4)55(94)77-48(31(14)80)60(99)100/h23-34,41-48,78-80H,15-22,61H2,1-14H3,(H2,62,81)(H2,63,82)(H,64,83)(H,65,92)(H,66,93)(H,67,84)(H,68,89)(H,69,98)(H,70,85)(H,71,88)(H,72,91)(H,73,90)(H,74,95)(H,75,97)(H,76,96)(H,77,94)(H,86,87)(H,99,100)/t28-,29+,30+,31+,32-,33-,34-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1

Clave InChI

BLNGPBLOXXYPMY-ARWHJJERSA-N

SMILES isomérico

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)N)O

SMILES canónico

CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)N

Origen del producto

United States

Comparación Con Compuestos Similares

This compound

  • Structure: Lacks a rigid tertiary structure, adopting conformations influenced by environmental factors (e.g., pH, metal ions) . The NAC (non-amyloid-β component) domain (residues 61–95) is critical for aggregation .
  • Function: Modulates synaptic vesicle clustering and dopamine homeostasis.

Beta-Synuclein

  • Structure : Shares 60% sequence homology with this compound but lacks the NAC domain’s hydrophobic core, reducing aggregation propensity .
  • Function: May inhibit this compound fibrillation by binding to its nucleation sites. Beta-Synuclein knockout mice show altered levels of synaptic proteins like complexin-1 (CPLX1), suggesting a regulatory role in synaptic function .

Gamma-Synuclein

  • Structure : Contains a divergent C-terminal region, contributing to moderate aggregation under stress .
  • Function: Predominantly expressed in peripheral nervous system and tumors. Overexpressed in melanoma, where it may promote metastasis .

Aggregation Propensity and Pathological Roles

Protein Aggregation Propensity Pathological Association Key Modifiers
This compound High (nucleation-dependent) PD, DLB, MSA Phosphorylation (Ser129) , paraquat
Beta-Synuclein Low (inhibitory) Rarely associated; potential protective role Binds this compound, reducing fibrils
Gamma-Synuclein Moderate Cancer (melanoma, breast) Oxidative stress, tumor microenvironment
  • This compound : Aggregates into amyloid fibrils via a nucleation mechanism, accelerated by oxidative stress, metal ions (e.g., Fe³⁺), and mutations (e.g., A30P) . Fasudil, a Rho-kinase inhibitor, binds its C-terminal region, altering metal-binding sites and amyloid conversion .
  • Beta-Synuclein: Acts as a chaperone, suppressing this compound oligomerization. Its absence in double-knockout mice (alpha + beta) correlates with synaptic protein dysregulation .

Genetic and Biomarker Profiles

  • Genetic Links: SNCA mutations (e.g., triplication) directly cause early-onset PD .
  • Biomarker Potential: Plasma this compound levels are elevated in PD, though assay variability exists (SIMOA platform shows 16% increase in PD vs. controls) . Beta- and gamma-Synuclein are less studied as biomarkers but show promise in cancer diagnostics .

Ligand Interactions and Therapeutic Targets

  • This compound : Fasudil and PcTS (a porphyrin) bind distinct regions (C-terminal vs. N-terminal), altering conformational dynamics. Fasudil’s interaction with Y136 may impede amyloid conversion .
  • Beta-Synuclein: No specific ligands reported, but its anti-aggregation properties make it a candidate for gene therapy .
  • Gamma-Synuclein : Targeted in cancer therapies due to its role in tumor progression .

Q & A

Q. Table 1. Key this compound Mutations and Associated Phenotypes

MutationAggregation Rate (vs. WT)Clinical PhenotypeKey Study
A53T2.5x fasterEarly-onset PD, dementiaPolymeropoulos et al., 1997
E46K3.0x fasterAutosomal dominant PDSingleton et al., 2003
H50Q1.8x fasterRapid disease progressionRecent meta-analysis

Q. Table 2. Comparison of Aggregation Assays

MethodSensitivityStructural DetailThroughput
ThT FluorescenceHighLowHigh
TEMModerateHighLow
AFMModerateHighModerate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.